Cas no 2172112-61-5 (2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-ol)

2-(4-Chloro-3-methylphenyl)methyl-3-methylbutan-1-ol is a branched-chain alcohol derivative featuring a chloro- and methyl-substituted phenyl group. This compound exhibits potential as an intermediate in organic synthesis, particularly in the development of fine chemicals and specialty materials. Its structure, combining aromatic and aliphatic components, offers versatility in functionalization, making it useful for applications in pharmaceuticals, agrochemicals, or fragrances. The presence of the chloro and methyl groups enhances its reactivity in electrophilic or nucleophilic substitution reactions. The alcohol functionality allows for further derivatization, such as esterification or oxidation, broadening its utility in synthetic pathways. Its stability and defined purity make it suitable for precise laboratory or industrial use.
2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-ol structure
2172112-61-5 structure
Product name:2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-ol
CAS No:2172112-61-5
MF:C13H19ClO
Molecular Weight:226.742363214493
CID:6212477
PubChem ID:165521060

2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-ol 化学的及び物理的性質

名前と識別子

    • 2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-ol
    • 2-[(4-chloro-3-methylphenyl)methyl]-3-methylbutan-1-ol
    • 2172112-61-5
    • EN300-1283271
    • インチ: 1S/C13H19ClO/c1-9(2)12(8-15)7-11-4-5-13(14)10(3)6-11/h4-6,9,12,15H,7-8H2,1-3H3
    • InChIKey: GFCNSAHSUZMINS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C)CC(CO)C(C)C

計算された属性

  • 精确分子量: 226.1124429g/mol
  • 同位素质量: 226.1124429g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 181
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.1
  • トポロジー分子極性表面積: 20.2Ų

2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1283271-10000mg
2-[(4-chloro-3-methylphenyl)methyl]-3-methylbutan-1-ol
2172112-61-5
10000mg
$3622.0 2023-10-01
Enamine
EN300-1283271-1.0g
2-[(4-chloro-3-methylphenyl)methyl]-3-methylbutan-1-ol
2172112-61-5
1g
$0.0 2023-06-07
Enamine
EN300-1283271-2500mg
2-[(4-chloro-3-methylphenyl)methyl]-3-methylbutan-1-ol
2172112-61-5
2500mg
$1650.0 2023-10-01
Enamine
EN300-1283271-5000mg
2-[(4-chloro-3-methylphenyl)methyl]-3-methylbutan-1-ol
2172112-61-5
5000mg
$2443.0 2023-10-01
Enamine
EN300-1283271-50mg
2-[(4-chloro-3-methylphenyl)methyl]-3-methylbutan-1-ol
2172112-61-5
50mg
$707.0 2023-10-01
Enamine
EN300-1283271-250mg
2-[(4-chloro-3-methylphenyl)methyl]-3-methylbutan-1-ol
2172112-61-5
250mg
$774.0 2023-10-01
Enamine
EN300-1283271-1000mg
2-[(4-chloro-3-methylphenyl)methyl]-3-methylbutan-1-ol
2172112-61-5
1000mg
$842.0 2023-10-01
Enamine
EN300-1283271-500mg
2-[(4-chloro-3-methylphenyl)methyl]-3-methylbutan-1-ol
2172112-61-5
500mg
$809.0 2023-10-01
Enamine
EN300-1283271-100mg
2-[(4-chloro-3-methylphenyl)methyl]-3-methylbutan-1-ol
2172112-61-5
100mg
$741.0 2023-10-01

2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-ol 関連文献

2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-olに関する追加情報

Professional Introduction to Compound with CAS No. 2172112-61-5 and Product Name: 2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-ol

2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-ol, identified by the CAS number 2172112-61-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of organic molecules characterized by a complex aromatic structure combined with an aliphatic side chain, making it a versatile intermediate in the synthesis of biologically active agents. The presence of both chloro and methyl substituents on the phenyl ring, along with the specific arrangement of the aliphatic chain, imparts unique chemical properties that make this compound valuable for further derivatization and functionalization.

The molecular structure of 2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-ol consists of a benzene ring substituted at positions 4 with a chlorine atom and at position 3 with a methyl group. This aromatic core is linked to a butan-1-ol moiety through a methylene group, which in turn is attached to another methyl group at the third carbon. Such structural features are commonly exploited in drug design to modulate solubility, metabolic stability, and binding affinity to biological targets.

In recent years, there has been growing interest in compounds featuring 4-chloro-3-methylphenyl groups due to their role as pharmacophores in various therapeutic areas. The chloro substituent, in particular, enhances electrophilicity at the para position relative to the aromatic ring, facilitating further functionalization through nucleophilic aromatic substitution or cross-coupling reactions. This property has been leveraged in the development of novel pharmaceuticals targeting diseases such as cancer and inflammation.

One of the most compelling aspects of 2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-ol is its potential as a building block for more complex molecules. The combination of an aromatic ring with electron-withdrawing and electron-donating groups provides a balanced platform for designing ligands that interact with biological receptors. For instance, derivatives of this compound have shown promise as inhibitors of enzymes involved in metabolic pathways relevant to neurological disorders. Recent studies have highlighted its utility in synthesizing analogs that exhibit improved pharmacokinetic profiles compared to existing drugs.

The synthetic pathways for preparing 2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-ol typically involve multi-step organic transformations starting from commercially available precursors. A common approach involves Friedel-Crafts alkylation followed by chlorination and subsequent reduction steps to introduce the butan-1-ol side chain. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have also been employed to achieve higher regioselectivity and yield, reducing unwanted byproducts.

From a medicinal chemistry perspective, the compound’s structure offers several advantages for drug development. The presence of both hydrophobic and hydrophilic regions enhances its solubility in both aqueous and organic solvents, which is crucial for formulation into oral or injectable medications. Additionally, the flexibility provided by the aliphatic chain allows for conformational adjustments that can optimize binding interactions with protein targets.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-ol more efficiently than ever before. Molecular docking studies have identified potential binding sites on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain signaling and inflammation. These simulations have guided experimental efforts toward generating more potent derivatives with enhanced therapeutic efficacy.

The pharmacological properties of this compound are under active investigation in academic and industrial research settings. Preliminary data suggest that it may exhibit anti-inflammatory effects by modulating cytokine production pathways. Furthermore, its structural motif is reminiscent of known bioactive compounds used in treating cardiovascular diseases, prompting exploration into its potential role in managing conditions such as hypertension or atherosclerosis.

In conclusion,2-(4-chloro-3-methylphenyl)methyl-3-methylbutan-1-ol (CAS No. 2172112-61) represents a promising candidate for further development into novel therapeutic agents. Its unique structural features provide a rich foundation for medicinal chemists to explore new pharmacological targets while leveraging established synthetic methodologies. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs across multiple therapeutic domains.

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